molecular formula C16H17ClN2O3 B11943553 N-(5-Chloro-2-methylphenyl)-N'-(2,5-dimethoxyphenyl)urea CAS No. 76393-40-3

N-(5-Chloro-2-methylphenyl)-N'-(2,5-dimethoxyphenyl)urea

Cat. No.: B11943553
CAS No.: 76393-40-3
M. Wt: 320.77 g/mol
InChI Key: ZEISRRIOTSIQCA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorinated methylphenyl group and a dimethoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea typically involves the reaction of 5-chloro-2-methylaniline with 2,5-dimethoxyaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea may have applications in various fields, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity, or interfering with biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-methylurea: A simpler urea derivative with different substituents.

    N-(2-Chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea: A closely related compound with a different substitution pattern.

Uniqueness

N-(5-Chloro-2-methylphenyl)-N’-(2,5-dimethoxyphenyl)urea is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other urea derivatives. Its unique structure could lead to specific interactions with biological targets or unique reactivity in chemical reactions.

Properties

CAS No.

76393-40-3

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)urea

InChI

InChI=1S/C16H17ClN2O3/c1-10-4-5-11(17)8-13(10)18-16(20)19-14-9-12(21-2)6-7-15(14)22-3/h4-9H,1-3H3,(H2,18,19,20)

InChI Key

ZEISRRIOTSIQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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